(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one is a chiral compound with the molecular formula C10H12O3. It is known for its significant role in various chemical and biological processes. The compound features a hydroxy group and a methoxyphenyl group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity and is used in the development of new drugs.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the use of proline-catalyzed Mannich reactions under solvent-free conditions. This method employs substituted acetophenones, aromatic aldehydes, and aromatic amines to produce β-amino carbonyl compounds . Another method involves the use of transaminase-mediated synthesis, which utilizes whole cells or cell-free extracts to transform substrates into the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized catalysts and continuous flow reactors are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Similar in structure but lacks the hydroxy group, making it less versatile in certain reactions.
(2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)-1-propanone: Contains additional hydroxy groups, which can lead to different reactivity and applications.
Uniqueness
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one is unique due to its chiral nature and the presence of both hydroxy and methoxyphenyl groups. This combination allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTROJNGJJKJMDO-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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